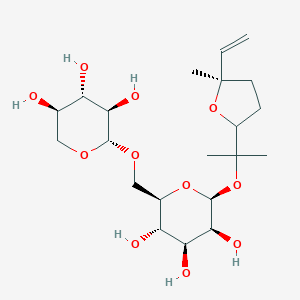
3-(1H-Imidazol-5-ylmethyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-5-ylmethyl)-L-alanine, also known as histidine alanine dipeptide (HAD), is a dipeptide composed of histidine and alanine. It is a naturally occurring compound found in various organisms, including humans. HAD has been studied extensively due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Mechanisms and Applications in Food Chemistry
Studies have indicated that compounds like 3-(1H-Imidazol-5-ylmethyl)-L-alanine can be formed from α-dicarbonyl compounds through reactions involving amino acids like glycine and alanine. These processes involve the formation of α-amino carbonyl reactive intermediates, which react with aldehydes to form imines. These imines can cyclize to form imidazoles after undergoing specific reactions and oxidations. These imidazole formations are crucial in understanding the chemistry of food flavors and related compounds (Yaylayan & Haffenden, 2003).
Probing Catalytic Systems in Biochemistry
In the realm of biochemistry, this compound, via its imidazole side chain, plays a crucial role in catalytic charge-relay systems in enzymes like alanine racemase. Replacement of histidine residues, which are structurally and functionally related to imidazoles, with mimetics shows a dramatic loss in catalytic efficiency, indicating the importance of the imidazole group in these biochemical processes (Sharma, Wang, & Liu, 2016).
Interaction with Metal Ions and Relevance in Bioinorganic Chemistry
The interaction of compounds similar to this compound with metal ions like Cu(II) and Ni(II) has been studied extensively. These interactions are crucial for understanding the behavior of peptides and the role of imidazole groups in coordinating with metal ions in biological systems. This knowledge is pivotal in the fields of bioinorganic chemistry and medicinal chemistry, where metal-peptide interactions are key (Gizzi et al., 2005).
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as l-homohistidine, have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of L-Homohistidine with its targets likely involves the imidazole ring, which can form hydrogen bonds and participate in various chemical reactions .
Biochemical Pathways
Imidazole-containing compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of L-Homohistidine.
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds , it is likely that L-Homohistidine could have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph and temperature could potentially affect the stability and activity of l-homohistidine, given its imidazole moiety .
Análisis Bioquímico
Biochemical Properties
The derivatives of 3-(1H-Imidazol-5-ylmethyl)-L-alanine show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
(2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECZMWQBBVGEN-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487230 |
Source


|
| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58501-47-6 |
Source


|
| Record name | (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)



![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)







